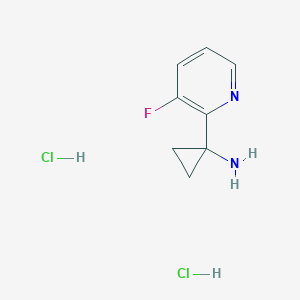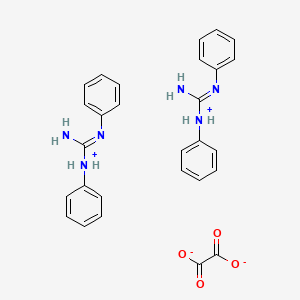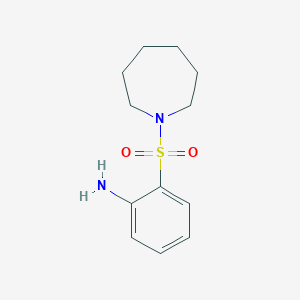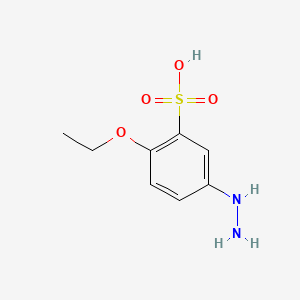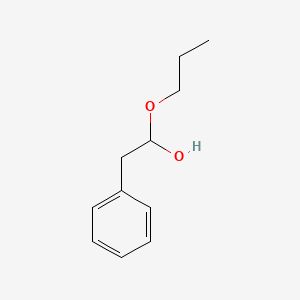
alpha-Propoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 and a molar mass of 180.24 g/mol . It is characterized by the presence of a phenethyl alcohol structure with a propoxy group attached to the alpha position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including alpha-Propoxyphenethyl alcohol, is through the hydration of alkenes. .
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds such as ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods: The industrial production of this compound typically involves the continuous oxidation of ethylbenzene followed by the hydrogenation of acetophenone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Alpha-Propoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its interactions with neurotransmitter receptors and other cellular targets .
Comparison with Similar Compounds
Phenethyl alcohol: Similar structure but lacks the propoxy group.
Benzyl alcohol: Contains a benzyl group instead of a phenethyl group.
Propoxybenzene: Similar propoxy group but lacks the hydroxyl group.
Uniqueness: Alpha-Propoxyphenethyl alcohol is unique due to the presence of both a phenethyl alcohol structure and a propoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
71648-33-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-phenyl-1-propoxyethanol |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
ZIIZEEWHNOONMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



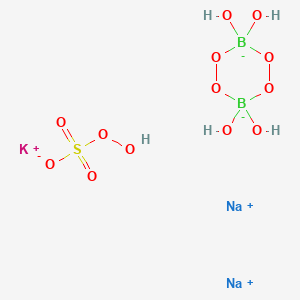
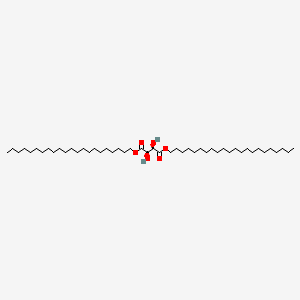
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
